5-Methyl-3'-deoxyuridine
Overview
Description
5-Methyl-3’-deoxyuridine: is a modified nucleoside that belongs to the class of pyrimidine 2’-deoxyribonucleosides. It closely resembles the chemical composition of uridine but lacks the 2’ hydroxyl group.
Mechanism of Action
Target of Action
The primary target of 5-Methyl-3’-deoxyuridine is Thymidylate Synthase (TS) . TS is a crucial enzyme involved in DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . This reaction is essential for maintaining the balance of nucleotides necessary for DNA replication and repair .
Mode of Action
5-Methyl-3’-deoxyuridine, similar to other fluoropyrimidines, interacts with its target, TS, by getting incorporated into the DNA and RNA, thereby inhibiting their normal function . It is known that the inhibition of ts leads to the accumulation of dump, which might subsequently lead to increased levels of deoxyuridine triphosphate (dutp) . Both dUTP and the 5-Methyl-3’-deoxyuridine metabolite can be misincorporated into DNA .
Biochemical Pathways
5-Methyl-3’-deoxyuridine affects the one-carbon metabolism pathway , which is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . This pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides . The disruption of this pathway can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
It is known that the presence of a lengthy hydrophobic substituent leads to the reduction of nucleoside water solubility . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 5-Methyl-3’-deoxyuridine’s action primarily involve the disruption of DNA synthesis and repair, leading to lethal DNA damage . This can result in cytotoxicity and cell death . The compound’s action can also lead to the misincorporation of dUTP and its metabolite into DNA .
Action Environment
The action, efficacy, and stability of 5-Methyl-3’-deoxyuridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of reactive oxygen species in cells . Additionally, the compound’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other biological molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3’-deoxyuridine typically involves a multi-step process. One common method includes the dehydration, halogenation, and reduction of 5-Methyluridine. The dehydration step removes water molecules, the halogenation step introduces halogen atoms, and the reduction step converts the halogenated intermediate into 5-Methyl-3’-deoxyuridine .
Industrial Production Methods: Industrial production of 5-Methyl-3’-deoxyuridine often employs automated solid-phase synthesis methods. These methods allow for the efficient and large-scale production of nucleosides by using solid supports such as controlled-pore glass or polystyrene. The process is highly automated and can produce multi-kilogram quantities of nucleosides for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3’-deoxyuridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Substitution: Various nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of 5-Methyl-3’-deoxyuridine, such as 5-hydroxymethyl-2’-deoxyuridine and 5-formyl-2’-deoxyuridine .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-3’-deoxyuridine is used as a building block for the synthesis of modified DNA and RNA oligomers. These modified nucleosides are essential for studying the properties and functions of nucleic acids .
Biology: In biological research, 5-Methyl-3’-deoxyuridine is used to study DNA replication and repair mechanisms. It serves as a precursor for the synthesis of various nucleic acid analogs that can be incorporated into DNA and RNA strands .
Medicine: In medicine, 5-Methyl-3’-deoxyuridine and its derivatives are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication and interfere with DNA synthesis in cancer cells .
Industry: In the industrial sector, 5-Methyl-3’-deoxyuridine is used in the production of nucleic acid-based drugs and diagnostic tools. Its unique properties make it suitable for various applications in biotechnology and pharmaceuticals .
Comparison with Similar Compounds
Deoxyuridine: Similar to 5-Methyl-3’-deoxyuridine but lacks the 5-methyl group.
5-Hydroxymethyl-2’-deoxyuridine: A derivative of 5-Methyl-3’-deoxyuridine with a hydroxymethyl group at the 5-position.
5-Formyl-2’-deoxyuridine: Another derivative with a formyl group at the 5-position.
Uniqueness: 5-Methyl-3’-deoxyuridine is unique due to its 5-methyl group, which enhances its stability and makes it a valuable tool for studying DNA and RNA functions. Its derivatives also exhibit unique properties that make them suitable for various scientific and medical applications .
Properties
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUWZFRYAAHPDN-LKEWCRSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432282 | |
Record name | 5-methyl-3'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7084-29-9 | |
Record name | 5-methyl-3'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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